Cas no 2034313-01-2 (2-(2,5-dimethylfuran-3-carbonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline)

2-(2,5-Dimethylfuran-3-carbonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline is a structurally complex heterocyclic compound combining furan, pyrazole, and tetrahydroisoquinoline moieties. Its unique scaffold offers potential for diverse applications in medicinal chemistry, particularly as a pharmacophore in drug discovery. The presence of the 2,5-dimethylfuran-3-carbonyl group enhances lipophilicity, while the tetrahydroisoquinoline core provides rigidity, potentially improving binding affinity to biological targets. The 1-methyl-1H-pyrazol-4-yl substituent introduces additional hydrogen-bonding and π-stacking capabilities, which may be advantageous in modulating receptor interactions. This compound's multifunctional design makes it a promising intermediate for developing novel bioactive molecules, particularly in CNS or oncology-related research.
2-(2,5-dimethylfuran-3-carbonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline structure
2034313-01-2 structure
Product name:2-(2,5-dimethylfuran-3-carbonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline
CAS No:2034313-01-2
MF:C20H21N3O2
MW:335.399644613266
CID:5926693
PubChem ID:119105741

2-(2,5-dimethylfuran-3-carbonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline Chemical and Physical Properties

Names and Identifiers

    • 2-(2,5-dimethylfuran-3-carbonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline
    • (2,5-dimethylfuran-3-yl)-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone
    • (2,5-dimethylfuran-3-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone
    • 2034313-01-2
    • F6562-0599
    • AKOS026704765
    • Inchi: 1S/C20H21N3O2/c1-13-8-18(14(2)25-13)20(24)23-11-15-6-4-5-7-17(15)19(12-23)16-9-21-22(3)10-16/h4-10,19H,11-12H2,1-3H3
    • InChI Key: PYYZMDNYLINYNH-UHFFFAOYSA-N
    • SMILES: O=C(C1C=C(C)OC=1C)N1CC2C=CC=CC=2C(C2C=NN(C)C=2)C1

Computed Properties

  • Exact Mass: 335.16337692g/mol
  • Monoisotopic Mass: 335.16337692g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 2
  • Complexity: 499
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 51.3Ų

2-(2,5-dimethylfuran-3-carbonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6562-0599-10μmol
2-(2,5-dimethylfuran-3-carbonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline
2034313-01-2
10μmol
$69.0 2023-09-08
Life Chemicals
F6562-0599-2mg
2-(2,5-dimethylfuran-3-carbonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline
2034313-01-2
2mg
$59.0 2023-09-08
Life Chemicals
F6562-0599-20μmol
2-(2,5-dimethylfuran-3-carbonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline
2034313-01-2
20μmol
$79.0 2023-09-08
Life Chemicals
F6562-0599-3mg
2-(2,5-dimethylfuran-3-carbonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline
2034313-01-2
3mg
$63.0 2023-09-08
Life Chemicals
F6562-0599-5mg
2-(2,5-dimethylfuran-3-carbonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline
2034313-01-2
5mg
$69.0 2023-09-08
Life Chemicals
F6562-0599-25mg
2-(2,5-dimethylfuran-3-carbonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline
2034313-01-2
25mg
$109.0 2023-09-08
Life Chemicals
F6562-0599-30mg
2-(2,5-dimethylfuran-3-carbonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline
2034313-01-2
30mg
$119.0 2023-09-08
Life Chemicals
F6562-0599-40mg
2-(2,5-dimethylfuran-3-carbonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline
2034313-01-2
40mg
$140.0 2023-09-08
Life Chemicals
F6562-0599-20mg
2-(2,5-dimethylfuran-3-carbonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline
2034313-01-2
20mg
$99.0 2023-09-08
Life Chemicals
F6562-0599-4mg
2-(2,5-dimethylfuran-3-carbonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline
2034313-01-2
4mg
$66.0 2023-09-08

Additional information on 2-(2,5-dimethylfuran-3-carbonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline

Comprehensive Analysis of 2-(2,5-dimethylfuran-3-carbonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline (CAS No. 2034313-01-2)

The compound 2-(2,5-dimethylfuran-3-carbonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline (CAS No. 2034313-01-2) represents a sophisticated heterocyclic structure combining furan, pyrazole, and tetrahydroisoquinoline moieties. This unique molecular architecture has garnered significant attention in pharmaceutical and materials science research due to its potential applications in targeted drug design and functional materials. The presence of both 2,5-dimethylfuran and 1-methyl-1H-pyrazole subunits contributes to its distinctive electronic properties and biological activity profile.

Recent studies have highlighted the growing importance of tetrahydroisoquinoline derivatives in medicinal chemistry, particularly in the development of novel therapeutic agents. The incorporation of a furan-3-carbonyl group enhances the compound's metabolic stability while maintaining favorable pharmacokinetic properties. Researchers are particularly interested in how the 1-methyl-1H-pyrazol-4-yl substituent influences receptor binding affinity, making this compound a valuable scaffold for structure-activity relationship studies.

The synthesis of CAS 2034313-01-2 involves multi-step organic transformations that showcase modern synthetic methodologies. Key steps typically include palladium-catalyzed cross-coupling reactions to install the pyrazole moiety and careful control of acylation conditions for the furan carbonyl attachment. These synthetic challenges reflect broader trends in organic chemistry where researchers increasingly focus on atom-economical and sustainable synthetic routes.

From a structural perspective, the tetrahydroisoquinoline core provides a rigid framework that can be strategically modified at multiple positions. The 2,5-dimethylfuran group introduces interesting steric and electronic effects that influence molecular conformation and intermolecular interactions. Computational chemistry studies suggest this compound may exhibit unique binding modes with biological targets, explaining the growing research interest in similar furan-pyrazole hybrids.

In materials science applications, derivatives of 2034313-01-2 have shown promise as organic semiconductors due to their extended π-conjugation and favorable charge transport properties. The balanced electron-donating (tetrahydroisoquinoline) and electron-withdrawing (furan carbonyl) characteristics create an interesting electronic profile that could be exploited in optoelectronic devices. This aligns with current industry demands for novel organic electronic materials with tunable properties.

Quality control and analytical characterization of 2-(2,5-dimethylfuran-3-carbonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline typically employ advanced techniques including high-resolution mass spectrometry, multidimensional NMR spectroscopy, and X-ray crystallography. These methods confirm both the molecular structure and purity of this specialty chemical, which is crucial for research applications where precise molecular composition directly impacts experimental outcomes.

The stability profile of CAS 2034313-01-2 under various conditions has become a topic of particular interest, as researchers seek to understand its degradation pathways and optimal storage conditions. Preliminary studies suggest that the dimethylfuran carbonyl group contributes to enhanced stability compared to simpler furan derivatives, while the N-methyl pyrazole unit provides protection against certain metabolic degradation processes.

Looking forward, the scientific community anticipates expanded applications for this compound class in areas such as fluorescent probes, catalytic ligands, and bioactive molecules. The versatility of the tetrahydroisoquinoline scaffold combined with the tunability of the furan-pyrazole system creates numerous opportunities for structural modification and property optimization. As synthetic methodologies continue to advance, we expect to see more derivatives of 2034313-01-2 appearing in cutting-edge research publications.

For researchers working with this compound, proper handling procedures should always be followed despite its non-hazardous classification. Standard laboratory safety practices including the use of personal protective equipment and proper ventilation are recommended when handling 2-(2,5-dimethylfuran-3-carbonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline or its derivatives in any research setting.

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